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molecular formula C9H5ClFN B1488121 6-Chloro-8-fluoroquinoline CAS No. 52200-53-0

6-Chloro-8-fluoroquinoline

Cat. No. B1488121
M. Wt: 181.59 g/mol
InChI Key: VRDHJZRIMIKGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884114B2

Procedure details

A solution of concentrated sulphuric acid (16 ml, 300 mmol) in water (12 ml) was treated with sodium 3-nitro-benzenesulfonate (commercially available, for example, from Aldrich) (11.3 g, 50 mmol) and glycerol (commercially available, for example, from Fisher and/or Aldrich) (12 ml, 160 mmol) to give a suspension. This was heated to 110° C. with stirring, and 4-chloro-2-fluoroaniline (commercially available, for example, from Aldrich) (5.6 ml, 50 mmol) was added. The reaction was heated to 140° C. and stirred overnight. The reaction mixture was cooled and then poured into water (400 ml) and basified to pH 11 with aqueous ammonium hydroxide (0.88 s.g., 60 ml). The brown precipitate that formed was collected by filtration and dried under suction. EtOAc was then added to the sinter funnel, dissolving most of the material to give a brown solution. This filtrate was concentrated in vacuo to give a brown solid (7.7 g). This was purified by chromatography on silica (2×100 g, eluting with 0-50% EtOAc-cyclohexane over 60 min). The relevant fractions were concentrated in vacuo to give the title compound as a yellow solid (6.5 g, 70%) LCMS RT=2.78 min, ES+ve m/z 182/184 [M+H]+.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
sodium 3-nitro-benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+]([C:9]1[CH:10]=C(S([O-])(=O)=O)C=C[CH:14]=1)([O-])=O.[Na+].[Cl:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[C:23]([F:28])[CH:22]=1.[OH-].[NH4+]>O.OCC(CO)O>[Cl:20][C:21]1[CH:27]=[C:26]2[C:24](=[C:23]([F:28])[CH:22]=1)[N:25]=[CH:10][CH:9]=[CH:14]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
sodium 3-nitro-benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)F
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 140° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The brown precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under suction
ADDITION
Type
ADDITION
Details
EtOAc was then added to the sinter funnel
DISSOLUTION
Type
DISSOLUTION
Details
dissolving most of the material
CUSTOM
Type
CUSTOM
Details
to give a brown solution
CONCENTRATION
Type
CONCENTRATION
Details
This filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC=NC2=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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